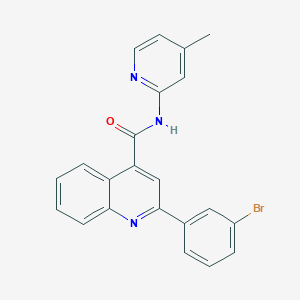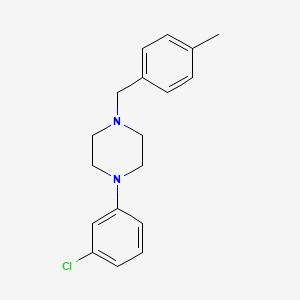
2-(3-bromophenyl)-N-(4-methyl-2-pyridinyl)-4-quinolinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-bromophenyl)-N-(4-methyl-2-pyridinyl)-4-quinolinecarboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as BMS-986165 and is currently under investigation for its therapeutic potential in treating autoimmune diseases such as psoriasis and lupus.
作用機序
The mechanism of action of 2-(3-bromophenyl)-N-(4-methyl-2-pyridinyl)-4-quinolinecarboxamide involves the inhibition of TYK2, which is a protein involved in the immune response. TYK2 is a member of the Janus kinase (JAK) family of proteins, which are involved in signaling pathways that regulate the immune system. By inhibiting TYK2, 2-(3-bromophenyl)-N-(4-methyl-2-pyridinyl)-4-quinolinecarboxamide can reduce the activity of immune cells and prevent tissue damage in autoimmune diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(3-bromophenyl)-N-(4-methyl-2-pyridinyl)-4-quinolinecarboxamide have been extensively studied in scientific research. This compound has been shown to reduce inflammation and prevent tissue damage in autoimmune diseases. Additionally, this compound has been shown to have minimal effects on other signaling pathways in the body, which reduces the risk of side effects.
実験室実験の利点と制限
The advantages of using 2-(3-bromophenyl)-N-(4-methyl-2-pyridinyl)-4-quinolinecarboxamide in lab experiments include its high specificity for TYK2 and its potential therapeutic applications in treating autoimmune diseases. However, the limitations of using this compound in lab experiments include the complexity of its synthesis and the need for expertise in organic chemistry.
将来の方向性
There are several future directions for research on 2-(3-bromophenyl)-N-(4-methyl-2-pyridinyl)-4-quinolinecarboxamide. Some of these directions include:
1. Investigating the potential therapeutic applications of this compound in other autoimmune diseases.
2. Studying the long-term effects of this compound on the immune system.
3. Developing more efficient methods for synthesizing this compound.
4. Investigating the potential side effects of this compound in pre-clinical and clinical trials.
5. Developing new compounds based on the structure of 2-(3-bromophenyl)-N-(4-methyl-2-pyridinyl)-4-quinolinecarboxamide with improved pharmacological properties.
Conclusion:
In conclusion, 2-(3-bromophenyl)-N-(4-methyl-2-pyridinyl)-4-quinolinecarboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications in treating autoimmune diseases. This compound has shown promising results in pre-clinical and clinical trials and has a high specificity for TYK2, which reduces the risk of side effects. Further research is needed to fully understand the potential of this compound and its future applications in medicine.
合成法
The synthesis of 2-(3-bromophenyl)-N-(4-methyl-2-pyridinyl)-4-quinolinecarboxamide involves a series of chemical reactions that require expertise in organic chemistry. The synthesis method involves the reaction of 3-bromoaniline with 2-aminomethylpyridine, followed by the reaction with 2-chloroquinoline-4-carboxylic acid. The final product is obtained after purification and characterization.
科学的研究の応用
The potential therapeutic applications of 2-(3-bromophenyl)-N-(4-methyl-2-pyridinyl)-4-quinolinecarboxamide have been extensively studied in scientific research. This compound has shown promising results in treating autoimmune diseases such as psoriasis and lupus. The mechanism of action of this compound involves the inhibition of a specific protein called TYK2, which is involved in the immune response. By inhibiting TYK2, 2-(3-bromophenyl)-N-(4-methyl-2-pyridinyl)-4-quinolinecarboxamide can reduce inflammation and prevent tissue damage in autoimmune diseases.
特性
IUPAC Name |
2-(3-bromophenyl)-N-(4-methylpyridin-2-yl)quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16BrN3O/c1-14-9-10-24-21(11-14)26-22(27)18-13-20(15-5-4-6-16(23)12-15)25-19-8-3-2-7-17(18)19/h2-13H,1H3,(H,24,26,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIAONAZVPPQGOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC(=CC=C4)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-bromophenyl)-N-(4-methylpyridin-2-yl)quinoline-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[2-({[5-(4-methoxy-2-nitrophenyl)-2-furyl]methylene}hydrazono)-4-oxo-1,3-thiazolidin-5-yl]acetic acid](/img/structure/B6137983.png)

![2-[4-[4-ethoxy-3-(hydroxymethyl)benzyl]-1-(4-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6138004.png)
![N-[5-(4-bromobenzyl)-1,3-thiazol-2-yl]-3-phenylacrylamide](/img/structure/B6138015.png)
![N-[(6-methyl-2-pyridinyl)methyl]-2-[1-(2-naphthylmethyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B6138018.png)
![1-(2-methoxyphenyl)-N-[1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethyl]-4-piperidinamine](/img/structure/B6138023.png)
![2-benzyl-4-[4-(2-pyrimidinyloxy)benzyl]morpholine](/img/structure/B6138037.png)
![4-oxo-4-[4-oxo-2-(3-pyridinyl)-4,5,6,8-tetrahydropyrido[3,4-d]pyrimidin-7(3H)-yl]-1-butanesulfonamide](/img/structure/B6138046.png)
![1-{[5-(hydroxymethyl)-2-furyl]methyl}-N-(4'-methoxy-2-biphenylyl)-3-piperidinecarboxamide](/img/structure/B6138061.png)
![2-{4-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-1-methyl-2-piperazinyl}ethanol](/img/structure/B6138062.png)
![6-ethyl-2-mercapto-3-[2-(4-morpholinyl)ethyl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6138068.png)
![3-hydroxy-N'-{[3-(4-methylphenyl)-1H-pyrazol-4-yl]methylene}-2-naphthohydrazide](/img/structure/B6138076.png)
![1-(4-benzyl-1-piperazinyl)-3-[(1,1-dimethyl-2-propen-1-yl)oxy]-2-propanol dihydrochloride](/img/structure/B6138084.png)